1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one
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Overview
Description
1-{2,6-Diazaspiro[34]octan-2-yl}butan-1-one is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the butan-1-one moiety. One common method involves the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with butanone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This interaction modulates the sigma-1 receptor pathway, which is involved in pain perception and opioid tolerance.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features.
1,6-Diazaspiro[3.4]octan-2-one: Shares the spirocyclic core but differs in functional groups.
Uniqueness
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one is unique due to its specific spirocyclic structure combined with the butan-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)butan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-3-9(13)12-7-10(8-12)4-5-11-6-10/h11H,2-8H2,1H3 |
InChI Key |
XFMKXXHHMXTNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
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